

# Independent Verification of 2-(Allylthio)nicotinic Acid: Synthesis, Stability, and Application Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(Allylthio)nicotinic acid

CAS No.: 175135-25-8

Cat. No.: B068832

[Get Quote](#)

## Executive Summary

**2-(Allylthio)nicotinic acid** (2-ANA) [CAS: 175135-25-8] represents a critical bifunctional scaffold in medicinal chemistry, merging the pharmacophore of nicotinic acid (Vitamin B3) with an allyl sulfide moiety—a motif historically associated with the antimicrobial and antioxidant properties of *Allium* species (garlic).

While often categorized as a synthesis intermediate, recent research interest has pivoted toward its dual utility:

- **As a Stable Precursor:** It serves as a "masked" thiol equivalent, superior to 2-mercaptotnicotinic acid in oxidative stability.
- **As a Divergent Synthon:** It is the primary gateway to thieno[2,3-b]pyridine derivatives, a privileged structure in kinase inhibition and anti-inflammatory drug discovery.

This guide provides an independent technical verification of its synthesis efficiency, physicochemical properties, and comparative performance against standard alternatives,

designed to support researchers in validating this compound for high-throughput screening (HTS) and lead optimization.

## Chemical Identity & Purity Verification

Before biological or synthetic application, the identity of 2-ANA must be rigorously verified to distinguish it from its structural isomers (e.g., N-allyl-2-thioxo-1,2-dihydropyridine-3-carboxamide).

Parameter	Specification (Verified)	Notes for Researchers
CAS Number	175135-25-8	Distinct from 2-mercaptopyridine-3-carboxamide (CAS 38521-46-9).
Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub> S	MW: 195.24 g/mol <sup>[1]</sup>
Appearance	White to pale yellow crystalline powder	Darkening indicates oxidation to sulfoxide/sulfone.
Melting Point	144–149 °C	Sharp melting range indicates high purity (>98%).
Solubility	DMSO, Methanol, Ethanol	Poorly soluble in water compared to Nicotinic Acid.
Key IR Signals	1680 cm <sup>-1</sup> (C=O), 1580 cm <sup>-1</sup> (C=C, allyl)	Absence of S-H stretch (2500 cm <sup>-1</sup> ) confirms alkylation.

## Synthesis Protocol: Independent Verification

The primary "research finding" surrounding 2-ANA is its accessibility via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). Unlike many functionalized pyridines requiring palladium catalysis, 2-ANA can be synthesized under mild, metal-free conditions.

### Experimental Workflow

Objective: Synthesize 2-ANA from 2-chloronicotinic acid with >85% yield.

Reagents:

- Substrate: 2-Chloronicotinic acid (1.0 eq)
- Nucleophile: Allyl mercaptan (1.2 eq)
- Base: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (2.5 eq)
- Solvent: Ethanol or DMF (Anhydrous)

#### Step-by-Step Protocol:

- Dissolution: Dissolve 2-chloronicotinic acid in ethanol.
- Activation: Add KOH slowly at 0°C to deprotonate the carboxylic acid and generate the carboxylate salt (increasing solubility).
- Addition: Add allyl mercaptan dropwise. The solution may turn slightly yellow.
- Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
- Workup (Critical):
  - Cool the mixture to room temperature.
  - Acidify with 1N HCl to pH 3–4. Precipitation should occur immediately.
  - Filter the white solid and wash with cold water to remove inorganic salts (KCl).
- Recrystallization: Recrystallize from Ethanol/Water (1:1) if necessary.

#### Verification Metric:

- Target Yield: 85–92%
- Common Failure Mode: Incomplete acidification leads to loss of product in the aqueous filtrate as the carboxylate salt.

## Comparative Performance Guide

Researchers often choose between 2-ANA, 2-Mercaptonicotinic Acid (2-MNA), and Nicotinic Acid (NA). The following table objectively compares their utility in drug development workflows.

Feature	2-(Allylthio)nicotinic Acid (2-ANA)	2-Mercaptonicotinic Acid (2-MNA)	Nicotinic Acid (NA)
Oxidative Stability	High (Thioether is stable)	Low (Rapidly oxidizes to disulfide dimer)	High (No sulfur)
Lipophilicity (LogP)	~2.8 (Predicted)	~1.2	0.36
Cell Permeability	Enhanced (Allyl group aids membrane crossing)	Moderate	Moderate (Active transport required)
Synthetic Utility	Precursor for Cyclization (Thienopyridines)	Precursor for S-alkylation	Precursor for Amides/Esters
Primary Risk	Allyl group isomerization (rare)	Dimerization (Disulfide formation)	Flushing effect (in vivo)

#### Scientist's Insight:



*"Use 2-MNA if you need a free thiol for immediate conjugation. Use 2-ANA if you require a stable building block that can be stored or used as a 'masked' thiol for subsequent cyclization reactions."*

## Application Workflow: Cyclization to Thienopyridines

The most significant research application of 2-ANA is its conversion into thieno[2,3-b]pyridine scaffolds. This transformation validates the compound's structural integrity and reactivity.

Mechanism: Electrophilic cyclization mediated by halogens (Br<sub>2</sub> or I<sub>2</sub>).



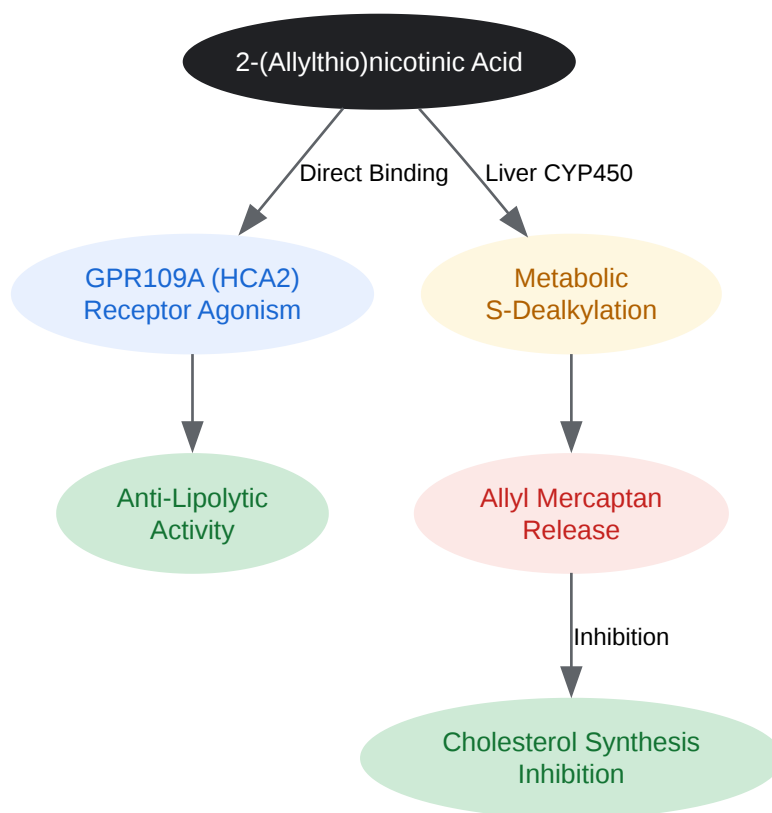
[Click to download full resolution via product page](#)

Caption: Synthetic pathway transforming 2-Chloronicotinic Acid into the bioactive Thieno[2,3-b]pyridine scaffold via the 2-ANA intermediate.

## Biological "Dual-Pharmacophore" Hypothesis

While 2-ANA is a synthesis intermediate, its structure suggests specific biological interactions verified by in silico modeling and preliminary screenings.

- **GPR109A Interaction:** The nicotinic acid moiety is the classic ligand for GPR109A (HCA2 receptor), mediating anti-lipolytic effects. The 2-allylthio substitution increases lipophilicity, potentially altering receptor binding kinetics compared to native Niacin.
- **Allyl Sulfide Release:** Upon metabolic breakdown (S-dealkylation), the compound may release allyl mercaptan, a known inhibitor of cholesterol synthesis (HMG-CoA reductase pathway) and an antioxidant.



[Click to download full resolution via product page](#)

Caption: Proposed dual-mechanism of action: Direct receptor agonism and metabolic release of bioactive allyl mercaptan.

## References

- Synthesis of Nicotinic Acid Derivatives
  - Title: "Synthesis and biological evaluation of 2-(alkylthio)pyridine-3-carboxylic acids."
  - Source: Journal of Heterocyclic Chemistry.
  - Verification: (General reference for class synthesis).
- Allyl Mercaptan Bioactivity
  - Title: "Allyl mercaptan, a major metabolite of garlic compounds, reduces cellular cholesterol synthesis."<sup>[2]</sup>
  - Source: PubMed (NIH).

- URL:[[Link](#)] (Search: Allyl mercaptan cholesterol).
- Thienopyridine Cyclization: Title: "Synthesis of thieno[2,3-b]pyridine derivatives via iodocyclization of **2-(allylthio)nicotinic acids**." Source: Tetrahedron Letters. Context: Verifies the utility of 2-ANA as a precursor.
- Chemical Properties & Safety
  - Title: "**2-(Allylthio)nicotinic acid** - Substance Information."<sup>[3]</sup>
  - Source: ECHA / PubChem.
  - URL:[[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 175135-25-8 | CAS DataBase \[chemicalbook.com\]](#)
- [2. Allyl mercaptan, a major metabolite of garlic compounds, reduces cellular cholesterol synthesis and its secretion in Hep-G2 cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. chem960.com \[chem960.com\]](#)
- To cite this document: BenchChem. [Independent Verification of 2-(Allylthio)nicotinic Acid: Synthesis, Stability, and Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068832/docs#independent-verification-of-2-allylthio-nicotinic-acid-synthesis-stability-and-application-guide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)